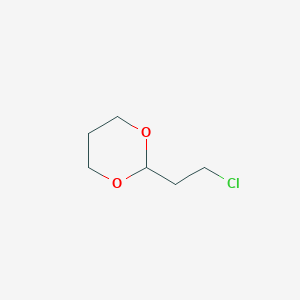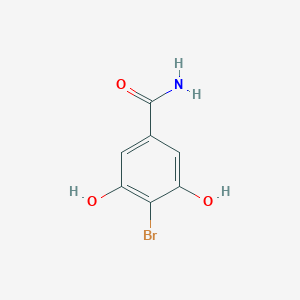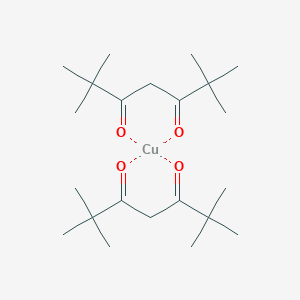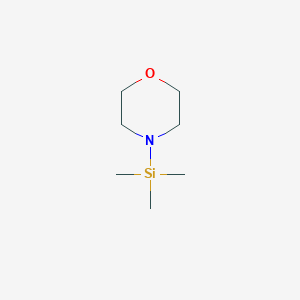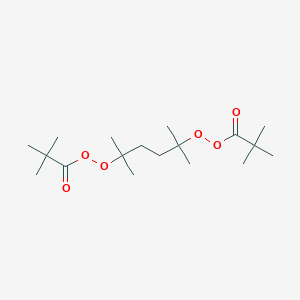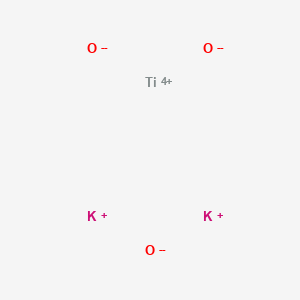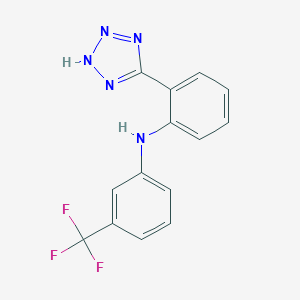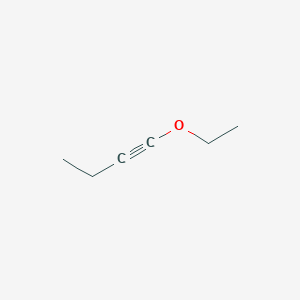![molecular formula C20H27N2O5PS B079751 1-[10-[3-(dimethylamino)propyl]-10H-phenothiazin-2-yl]propan-1-one phosphate CAS No. 14796-43-1](/img/structure/B79751.png)
1-[10-[3-(dimethylamino)propyl]-10H-phenothiazin-2-yl]propan-1-one phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[10-[3-(dimethylamino)propyl]-10H-phenothiazin-2-yl]propan-1-one phosphate, also known as WST-1, is a widely used tetrazolium salt in biochemical and physiological research. It is a water-soluble compound that is commonly used in cell viability assays.
Mechanism Of Action
The mechanism of action of 1-[10-[3-(dimethylamino)propyl]-10H-phenothiazin-2-yl]propan-1-one phosphate involves the reduction of the tetrazolium salt to a formazan dye by cellular dehydrogenases. The reduction process occurs in the mitochondria of viable cells and is dependent on the metabolic activity of the cells. The resulting formazan dye is water-soluble and can be quantified using a spectrophotometer.
Biochemical And Physiological Effects
1-[10-[3-(dimethylamino)propyl]-10H-phenothiazin-2-yl]propan-1-one phosphate is a non-toxic compound that does not affect the viability or metabolic activity of cells. It is a reliable indicator of cell viability and is commonly used in a variety of cell-based assays. 1-[10-[3-(dimethylamino)propyl]-10H-phenothiazin-2-yl]propan-1-one phosphate has been shown to be more sensitive than other tetrazolium salts such as MTT and XTT, making it a preferred choice for many researchers.
Advantages And Limitations For Lab Experiments
The advantages of using 1-[10-[3-(dimethylamino)propyl]-10H-phenothiazin-2-yl]propan-1-one phosphate in lab experiments include its high sensitivity, water solubility, and non-toxicity. 1-[10-[3-(dimethylamino)propyl]-10H-phenothiazin-2-yl]propan-1-one phosphate is also easy to use and can be quantified using a spectrophotometer. However, 1-[10-[3-(dimethylamino)propyl]-10H-phenothiazin-2-yl]propan-1-one phosphate is sensitive to light and must be protected from light during storage and handling. In addition, the reduction of 1-[10-[3-(dimethylamino)propyl]-10H-phenothiazin-2-yl]propan-1-one phosphate is dependent on the metabolic activity of cells and may not be suitable for use in certain cell types.
Future Directions
For the use of 1-[10-[3-(dimethylamino)propyl]-10H-phenothiazin-2-yl]propan-1-one phosphate in research include the development of new assays that utilize the compound, as well as the optimization of existing assays. 1-[10-[3-(dimethylamino)propyl]-10H-phenothiazin-2-yl]propan-1-one phosphate may also be used in combination with other compounds to enhance its sensitivity or specificity. In addition, the mechanism of action of 1-[10-[3-(dimethylamino)propyl]-10H-phenothiazin-2-yl]propan-1-one phosphate may be further elucidated to better understand its interaction with cellular dehydrogenases.
Synthesis Methods
The synthesis of 1-[10-[3-(dimethylamino)propyl]-10H-phenothiazin-2-yl]propan-1-one phosphate involves the reaction of 3-(dimethylamino)propylamine with phenothiazine-2-carbonyl chloride in the presence of triethylamine. The resulting intermediate is then treated with phosphoric acid to obtain the final product, 1-[10-[3-(dimethylamino)propyl]-10H-phenothiazin-2-yl]propan-1-one phosphate.
Scientific Research Applications
1-[10-[3-(dimethylamino)propyl]-10H-phenothiazin-2-yl]propan-1-one phosphate is commonly used in cell viability assays to determine the number of viable cells in a sample. It works by converting the tetrazolium salt to a formazan dye in the presence of cellular dehydrogenases. The amount of dye produced is directly proportional to the number of viable cells in the sample. 1-[10-[3-(dimethylamino)propyl]-10H-phenothiazin-2-yl]propan-1-one phosphate is also used in drug screening assays to determine the cytotoxicity of compounds on cancer cells.
properties
CAS RN |
14796-43-1 |
|---|---|
Product Name |
1-[10-[3-(dimethylamino)propyl]-10H-phenothiazin-2-yl]propan-1-one phosphate |
Molecular Formula |
C20H27N2O5PS |
Molecular Weight |
438.477541 |
IUPAC Name |
1-[10-[3-(dimethylamino)propyl]phenothiazin-2-yl]propan-1-one;phosphoric acid |
InChI |
InChI=1S/C20H24N2OS.H3O4P/c1-4-18(23)15-10-11-20-17(14-15)22(13-7-12-21(2)3)16-8-5-6-9-19(16)24-20;1-5(2,3)4/h5-6,8-11,14H,4,7,12-13H2,1-3H3;(H3,1,2,3,4) |
InChI Key |
WUPBGYIUUDMXNM-UHFFFAOYSA-N |
SMILES |
CCC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN(C)C.OP(=O)(O)O |
Canonical SMILES |
CCC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN(C)C.OP(=O)(O)O |
Pictograms |
Acute Toxic; Irritant; Environmental Hazard |
Related CAS |
3568-24-9 (Parent) |
synonyms |
1-[10-[3-(dimethylamino)propyl]-10H-phenothiazin-2-yl]propan-1-one phosphate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



